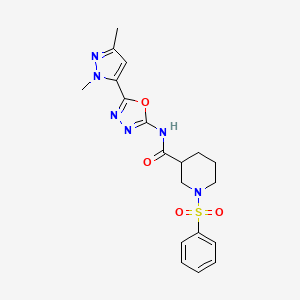
5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of heterocyclic compounds that have been of interest in medicinal chemistry due to their diverse biological activities . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is known to influence the bioactivity of compounds .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a 1,2,4-triazole ring substituted at the 5-position with a 2,4-dimethoxyphenyl group . The presence of the sulfur atom suggests that this compound may exist as a thiol or as a thione, depending on the specific conditions .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and can be functionalized via their nitrogen atoms . The 2,4-dimethoxyphenyl group could potentially undergo demethylation under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar triazole ring and the potentially ionizable thiol group could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. In particular, derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles have been synthesized and shown to exhibit anti-inflammatory activity. These compounds were synthesized through a series of acylation and alkylation reactions starting from 3,4-dimethoxybenzoylthiosemicarbazide. The synthesized compounds, including various acyl derivatives, have demonstrated promising anti-inflammatory effects, underscoring the potential therapeutic applications of this chemical class in the treatment of inflammation-related disorders (Labanauskas et al., 2001).
Antioxidant Properties
Research has also focused on developing new compounds with antioxidant properties, including those based on 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds have been synthesized and evaluated for their ability to act as antioxidants. The studies involved the synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, and their antioxidant activity was assessed in vitro. The results indicated that these new compounds exhibit significant antioxidant activity, making them potential candidates for further research in oxidative stress-related diseases (Dovbnya et al., 2022).
Material Science and Corrosion Inhibition
The compound and its derivatives have found applications in material science, particularly in the field of corrosion inhibition. For example, derivatives containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, have demonstrated substantial inhibition of zinc corrosion in acidic media. Density functional theory calculations supported the experimental findings by providing insights into the electronic and structural characteristics that contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).
Direcciones Futuras
The future research directions for “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore the influence of the 2,4-dimethoxyphenyl group on the compound’s properties and activity .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .
Mode of Action
Related compounds have been shown to inhibit the activity of ache, affecting normal nerve pulse transmission and leading to behavioral changes .
Biochemical Pathways
Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .
Pharmacokinetics
A related compound, js-38, has been studied in wistar rats, showing a short elimination phase with a half-life of 4 minutes and a longer phase with a half-life of 30 minutes .
Result of Action
Related compounds have been shown to cause a decrease in ache activity, leading to behavioral changes and body movement impairment .
Propiedades
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGDCZFWAGDTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=S)NN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
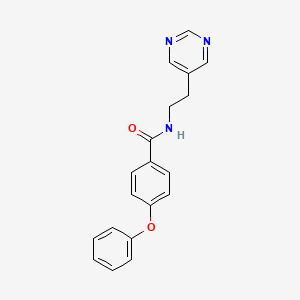

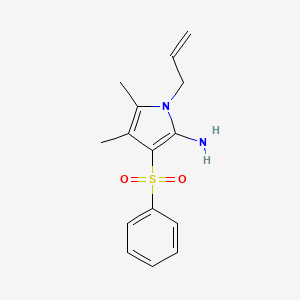
![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2867709.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)
![ethyl 2-[({[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2867716.png)
methanone](/img/structure/B2867717.png)

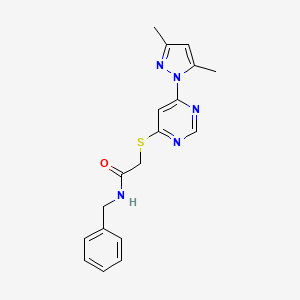
![2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2867720.png)
![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)
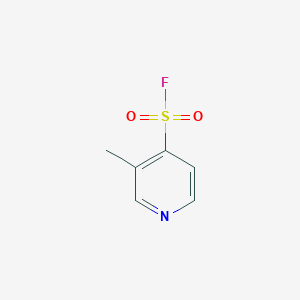
![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)
